An In-Depth Technical Guide to 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (β-Humulene)
An In-Depth Technical Guide to 1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene (β-Humulene)
Introduction
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, more commonly known in scientific literature as β-Humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene. This volatile organic compound is a prominent constituent of the essential oils of numerous aromatic plants, contributing to their characteristic scent. Historically recognized for its role in the aroma of hops (Humulus lupulus), from which it derives its name, β-humulene has emerged as a molecule of significant interest to the scientific and pharmaceutical communities. Its diverse and potent biological activities, particularly its anti-inflammatory and anti-cancer properties, have established it as a compelling target for drug discovery and development.
This technical guide provides a comprehensive overview of β-humulene, designed for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, natural sourcing, and analytical characterization of the compound. Furthermore, it offers an in-depth exploration of its pharmacological activities, mechanisms of action, and detailed protocols for its isolation and bioactivity assessment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of β-humulene is fundamental to its study and application. These properties dictate its behavior in biological systems and inform the selection of appropriate experimental methodologies.
| Property | Value | Reference |
| IUPAC Name | (1Z,5Z)-1,4,4-trimethyl-8-methylidenecycloundeca-1,5-diene | N/A |
| Common Synonyms | β-Humulene, α-Caryophyllene | N/A |
| CAS Number | 116-04-1 | N/A |
| Molecular Formula | C₁₅H₂₄ | N/A |
| Molecular Weight | 204.35 g/mol | N/A |
| Appearance | Pale yellowish-green clear liquid | [1] |
| Odor | Earthy, woody, spicy | [2] |
| Boiling Point | 106-107 °C at 5 mmHg | [1] |
| Density | 0.886 g/cm³ | [1] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and ethyl acetate. | [3][4] |
| logP (o/w) | ~4.8 | N/A |
Natural Occurrence and Isolation
β-Humulene is biosynthesized in a wide variety of plants, often in conjunction with its isomer, β-caryophyllene.[1] Its presence is a key contributor to the aromatic profiles of many spices, herbs, and fruits.
Key Natural Sources:
-
Hops (Humulus lupulus) : A primary component of the essential oil, contributing to the characteristic "hoppy" aroma of beer.[1]
-
Cannabis (Cannabis sativa L.) : Found in significant quantities in the essential oil of various cannabis cultivars.[2][3]
-
Sage (Salvia officinalis) : A notable constituent of sage essential oil.[5]
-
Vietnamese Coriander (Persicaria odorata) : Contributes to the distinctive flavor of this culinary herb.[1]
-
Black Pepper (Piper nigrum) : Present in the essential oil.
-
Ginger (Zingiber officinale) : A component of ginger's aromatic profile.[1]
Experimental Protocol: Isolation of β-Humulene by Steam Distillation
This protocol outlines a standard laboratory procedure for the isolation of essential oils rich in β-humulene from plant material. The principle of steam distillation relies on the volatilization of the compound in the presence of steam at a temperature below its decomposition point.
Materials and Equipment:
-
Dried and ground plant material (e.g., hops, sage)
-
Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)
-
Heating mantle or hot plate
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) system for analysis
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus, ensuring all ground glass joints are properly sealed.
-
Sample Preparation: Place the ground plant material into the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[6]
-
Condensation: The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.
-
Collection: The condensed mixture of water and essential oil (hydrosol) is collected in the receiver.
-
Extraction: Transfer the collected hydrosol to a separatory funnel. Extract the essential oil from the aqueous layer using a non-polar organic solvent like dichloromethane. Repeat the extraction process three times to maximize yield.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.
-
Analysis: Analyze the composition of the essential oil using GC-MS to identify and quantify β-humulene.
Caption: Workflow for the isolation of essential oil containing β-humulene via steam distillation.
Analytical Characterization
Accurate identification and quantification of β-humulene are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose.
Experimental Protocol: GC-MS Analysis of β-Humulene
This protocol provides a general framework for the quantitative analysis of β-humulene in an essential oil sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
β-Humulene analytical standard
-
Ethyl acetate (solvent)
-
Volumetric flasks and micropipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of the β-humulene standard in ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the essential oil sample in ethyl acetate to a concentration within the calibration range.[4]
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Analysis:
-
Identification: Identify the β-humulene peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum of β-humulene will show characteristic fragment ions.
-
Quantification: Construct a calibration curve by plotting the peak area of the β-humulene standard against its concentration. Determine the concentration of β-humulene in the sample by interpolating its peak area on the calibration curve.[4]
-
Pharmacological Activities and Mechanisms of Action
β-Humulene exhibits a remarkable spectrum of pharmacological activities, making it a subject of intensive research for its therapeutic potential.
Anti-inflammatory Activity
One of the most well-documented properties of β-humulene is its potent anti-inflammatory effect. It has been shown to be effective in both acute and chronic models of inflammation.[5]
Mechanism of Action:
The anti-inflammatory effects of β-humulene are mediated through the modulation of key inflammatory signaling pathways. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, including:
A primary mechanism underlying this cytokine inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[7][[“]] NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory cytokines.[9] β-Humulene has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.[10]
Caption: β-Humulene inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Activity
β-Humulene has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
Mechanism of Action:
The anti-cancer mechanisms of β-humulene are multifaceted and include:
-
Induction of Reactive Oxygen Species (ROS): β-Humulene can increase the intracellular levels of ROS in cancer cells, leading to oxidative stress and subsequent cell death.[11]
-
Depletion of Glutathione (GSH): It can deplete the levels of the antioxidant glutathione, making cancer cells more susceptible to ROS-induced damage.[11]
-
Induction of Apoptosis: By promoting oxidative stress, β-humulene can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction.[11]
Quantitative Data on Cytotoxic Activity:
The cytotoxic efficacy of β-humulene varies depending on the cancer cell line. The following table summarizes some reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HCT-116 | Colon Cancer | 77.3 | [12] |
| RAW 264.7 | Murine Macrophage | 41.9 | [12] |
| MCF-7 | Breast Cancer | ~10 | [13] |
It is important to note that these values can vary between studies due to differences in experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of β-humulene on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Equipment:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
β-Humulene
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of β-humulene in complete culture medium. Remove the old medium from the cells and add the different concentrations of β-humulene. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of β-humulene compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Pharmacokinetics and Toxicology
For any compound with therapeutic potential, understanding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and toxicity is paramount for drug development.
Pharmacokinetics:
-
Bioavailability: β-Humulene has been reported to have limited oral bioavailability.[14] However, formulation strategies, such as self-emulsifying drug delivery systems (SEDDS), have been shown to significantly enhance its absorption and bioavailability in humans.[14][15] A study demonstrated that a SEDDS formulation increased the maximum plasma concentration (Cmax) by 3.6-fold and the area under the curve (AUC) by over 2-fold compared to the neat oil.[14]
-
Metabolism: β-Humulene is metabolized in the liver, and it has been shown to inhibit the activity of cytochrome P450 enzymes, particularly CYP3A.[5] This suggests a potential for drug-drug interactions, which should be considered in preclinical and clinical development.
Toxicology:
Preclinical studies in animal models have indicated that β-humulene has a favorable safety profile. An acute and repeated-dose oral toxicity study in mice showed no adverse clinical signs or mortality at doses up to 2000 mg/kg body weight.[16] The study found no significant changes in body weight, food and water intake, hematological and biochemical parameters, or organ histopathology.[16] These findings suggest that β-humulene has a low order of toxicity at pharmacologically relevant doses.
Conclusion and Future Directions
1,4,4-Trimethyl-8-methylene-1,5-cycloundecadiene, or β-humulene, is a sesquiterpene with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-documented anti-inflammatory and anti-cancer properties, coupled with a favorable preliminary safety profile, make it an attractive lead compound for drug development.
Future research should focus on several key areas:
-
Mechanism of Action: While the involvement of the NF-κB pathway is established, a more detailed elucidation of the upstream and downstream signaling events is needed.
-
In Vivo Efficacy: More extensive in vivo studies in relevant animal models of inflammatory diseases and cancer are required to validate the in vitro findings and establish optimal dosing regimens.
-
Pharmacokinetic Optimization: Further development of novel formulations to enhance the oral bioavailability of β-humulene will be crucial for its clinical translation.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of β-humulene in human subjects for various therapeutic indications.
The continued exploration of this versatile natural product holds significant promise for the development of novel therapies for a range of human diseases.
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